molecular formula C8H6N2O3 B6250872 2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid CAS No. 1556793-72-6

2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid

Cat. No. B6250872
CAS RN: 1556793-72-6
M. Wt: 178.1
InChI Key:
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Description

“2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid” is a chemical compound that belongs to the class of oxazole derivatives . Oxazoles are important heterocyclic compounds that have a wide spectrum of biological activities . They are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Synthesis Analysis

The synthesis of oxazole derivatives like “2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid” often involves multi-component reactions . For instance, a green synthesis of pyrazolo[3,4-b]quinolinones was designed using bioproduct pyridine-2-carboxylic acid (P2CA) as a green and efficient catalyst . The multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .


Chemical Reactions Analysis

Oxazole derivatives, including “2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid”, can undergo various chemical reactions. The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . For instance, Patel et al. synthesized a series of 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones and examined its antibacterial potential against S. aureus and S. pyogenes .

Future Directions

The future directions for “2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid” and similar compounds lie in their potential for medicinal applications. Given their wide spectrum of biological activities, researchers around the globe are synthesizing various oxazole derivatives and screening them for various biological activities . This opens up new avenues for the development of novel therapeutic agents.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid involves the condensation of 2-methyl-3-amino pyridine with glyoxal followed by cyclization with formic acid to form the oxazole ring. The resulting compound is then oxidized to form the carboxylic acid group.", "Starting Materials": [ "2-methyl-3-amino pyridine", "glyoxal", "formic acid", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 2-methyl-3-amino pyridine with glyoxal in the presence of sodium hydroxide to form 2-methyl-3-(2-oxoethyl)pyridine", "Step 2: Cyclization of 2-methyl-3-(2-oxoethyl)pyridine with formic acid to form 2-methyl-[1,3]oxazolo[4,5-b]pyridine", "Step 3: Oxidation of 2-methyl-[1,3]oxazolo[4,5-b]pyridine with hydrogen peroxide in the presence of a catalyst to form 2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid" ] }

CAS RN

1556793-72-6

Product Name

2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid

Molecular Formula

C8H6N2O3

Molecular Weight

178.1

Purity

95

Origin of Product

United States

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